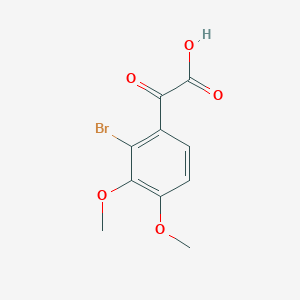
2-(2-Bromo-3,4-dimethoxyphenyl)-2-oxoacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-3,4-dimethoxyphenyl)-2-oxoacetic acid is an organic compound with the molecular formula C10H11O4Br It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3,4-dimethoxyphenyl)-2-oxoacetic acid typically involves the bromination of 3,4-dimethoxybenzaldehyde followed by oxidation and subsequent reactions to introduce the acetic acid moiety. One common method includes:
Bromination: 3,4-Dimethoxybenzaldehyde is dissolved in acetic acid, and bromine is added to the solution. The reaction mixture is stirred until the formation of 2-bromo-3,4-dimethoxybenzaldehyde.
Oxidation: The brominated product is then oxidized using an appropriate oxidizing agent to form 2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The raw materials used are readily available, and the reaction steps are streamlined to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions
2-(2-Bromo-3,4-dimethoxyphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
2-(2-Bromo-3,4-dimethoxyphenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Bromo-3,4-dimethoxyphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and biological activity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. Detailed studies are required to fully elucidate its mechanism of action and identify the molecular targets involved .
類似化合物との比較
Similar Compounds
2-(2-Bromo-3,4-dimethoxyphenyl)propanal: This compound has a similar structure but differs in the presence of an aldehyde group instead of the acetic acid moiety.
3,4-Dimethoxyphenylacetic acid: Lacks the bromine substitution, which significantly alters its chemical properties and reactivity.
Uniqueness
2-(2-Bromo-3,4-dimethoxyphenyl)-2-oxoacetic acid is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties.
特性
分子式 |
C10H9BrO5 |
|---|---|
分子量 |
289.08 g/mol |
IUPAC名 |
2-(2-bromo-3,4-dimethoxyphenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H9BrO5/c1-15-6-4-3-5(8(12)10(13)14)7(11)9(6)16-2/h3-4H,1-2H3,(H,13,14) |
InChIキー |
HHIIWKWRUKVZLG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)C(=O)C(=O)O)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


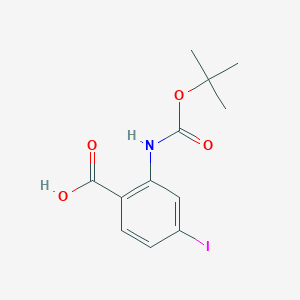
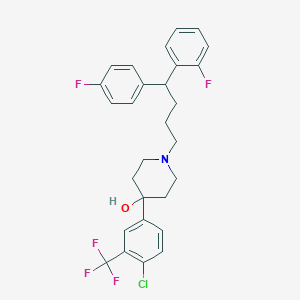
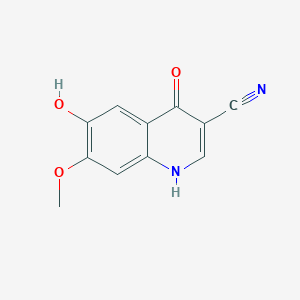
![9,9,18,18-Tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B13137543.png)
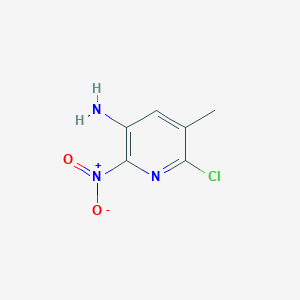
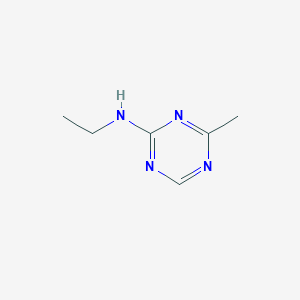
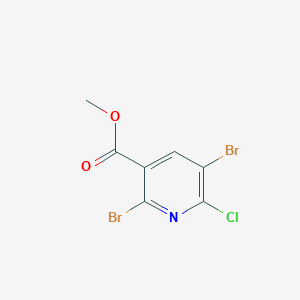
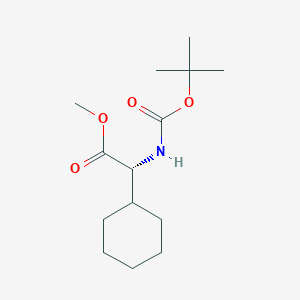
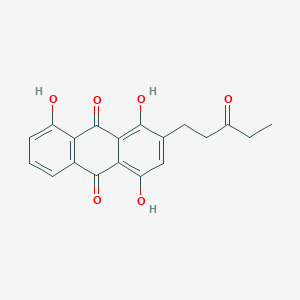
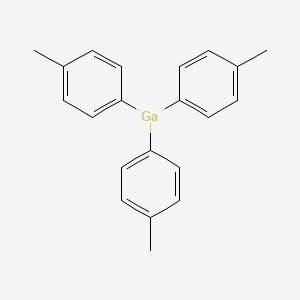

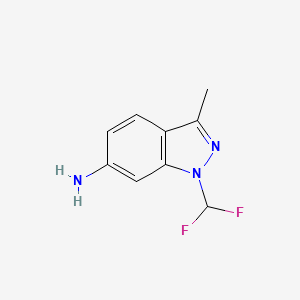
![(3S,4AS,6aR,11aS,11bS)-methyl 3-hydroxy-10,11b-dimethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluorene-9-carboxylate](/img/structure/B13137606.png)
![Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B13137613.png)
